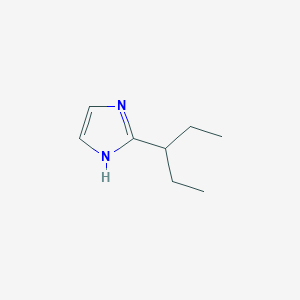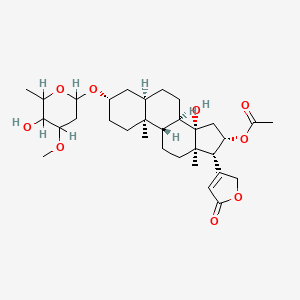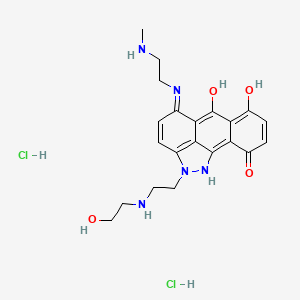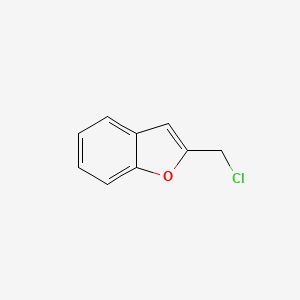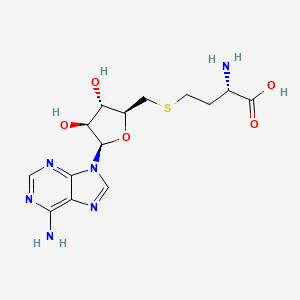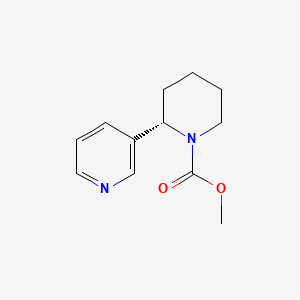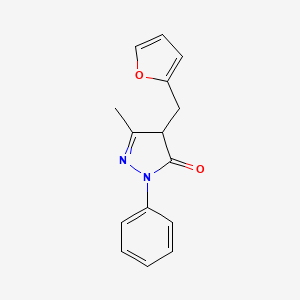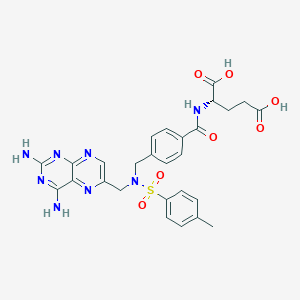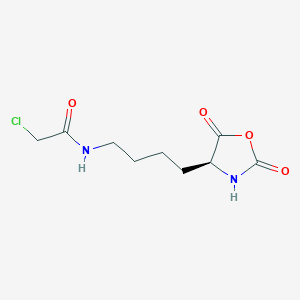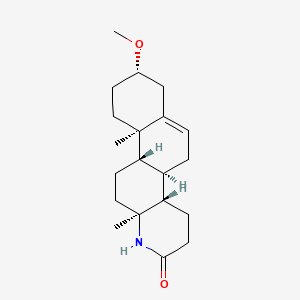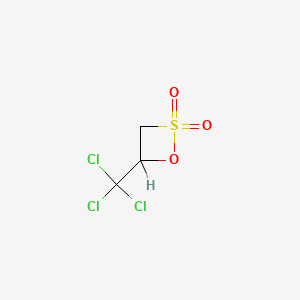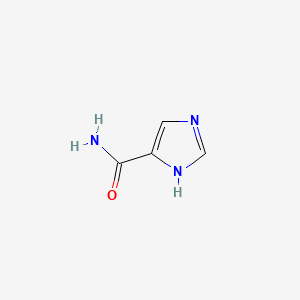
1H-Imidazole-4-carboxamide
Overview
Description
1H-Imidazole-4-carboxamide is a heterocyclic organic compound that features an imidazole ring with a carboxamide group at the fourth position
Mechanism of Action
Target of Action
1H-Imidazole-4-carboxamide, also known as Imidazole-4-carboxamide, is an intermediate in the generation of inosine monophosphate . It is also a key component of some natural products such as histidine and purines . .
Mode of Action
It is synthesized from 5-aminoimidazole-4-carboxamide (AICA), a metabolite on the purine metabolic pathway
Biochemical Pathways
This compound is involved in the purine metabolic pathway . It is synthesized from 5-aminoimidazole-4-carboxamide (AICA), which is a metabolite in this pathway . The compound is also connected to the biosynthesis of histidine
Pharmacokinetics
It is known that the compound is synthesized from aica, a metabolite on the purine metabolic pathway
Result of Action
It is known that the compound is an intermediate in the generation of inosine monophosphate . It is also a key component of some natural products such as histidine and purines .
Biochemical Analysis
Biochemical Properties
1H-Imidazole-4-carboxamide is an intermediate in the biosynthesis of purines, specifically inosine monophosphate (IMP). It interacts with several enzymes and proteins, including AMP-activated protein kinase (AMPK), which is activated by 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR), a derivative of this compound . This interaction plays a crucial role in cellular energy homeostasis and metabolic regulation. Additionally, this compound is involved in the synthesis of nucleotide antibiotics, such as bredinin .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The activation of AMPK by AICAR leads to increased glucose uptake and fatty acid oxidation, which enhances cellular energy production . This compound also affects gene expression by modulating the activity of transcription factors involved in metabolic regulation. Furthermore, this compound has been shown to inhibit nociceptive signaling in the spinal cord, demonstrating its potential therapeutic effects .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with AMPK and other biomolecules. AICAR, a derivative of this compound, binds to the AMPK γ-subunit, leading to its activation . This activation results in the phosphorylation of downstream targets involved in metabolic pathways, such as acetyl-CoA carboxylase (ACC) and mammalian target of rapamycin (mTOR). Additionally, this compound can inhibit enzyme activity by binding to the active site, as seen in its interaction with poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that AICAR, a derivative of this compound, remains stable under physiological conditions and can exert sustained effects on cellular metabolism . Prolonged exposure to high concentrations of this compound may lead to cellular toxicity and adverse effects .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. Low to moderate doses of this compound have been shown to enhance metabolic activity and improve glucose homeostasis . High doses can result in toxic effects, including liver damage and impaired cellular function . It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the de novo synthesis of purines. It serves as a precursor for the synthesis of inosine monophosphate (IMP) and other purine nucleotides . The compound interacts with enzymes such as phosphoribosyl pyrophosphate (PRPP) amidotransferase and adenylosuccinate lyase, which are essential for purine biosynthesis . Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. AICAR, a derivative of this compound, is transported into cells via nucleoside transporters . Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm and mitochondria, where it exerts its metabolic effects . The distribution of this compound is influenced by its interaction with binding proteins and other cellular components .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be found in various cellular compartments, including the cytoplasm, mitochondria, and nucleus . The localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific organelles . The activity of this compound is dependent on its localization, as it interacts with different biomolecules in distinct cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Imidazole-4-carboxamide can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles. For example, the reaction of an amido-nitrile with a nickel catalyst can lead to the formation of disubstituted imidazoles under mild conditions . Another method involves the intramolecular cyclization of amines followed by elimination and aromatization steps .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired scale and application, but they generally follow the principles of green chemistry to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the carboxamide group to other functional groups, such as amines.
Substitution: The imidazole ring can undergo substitution reactions, where hydrogen atoms are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions typically involve halogenating agents or nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-4-carboxylic acid, while reduction could produce this compound derivatives with amine groups.
Scientific Research Applications
1H-Imidazole-4-carboxamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 5-Amino-4-imidazolecarboxamide
- 4-Aminoimidazole-5-carboxamide
- 4-Carbamoyl-5-aminoimidazole
Properties
IUPAC Name |
1H-imidazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O/c5-4(8)3-1-6-2-7-3/h1-2H,(H2,5,8)(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBNZAJFNDPPMDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20181325 | |
| Record name | Imidazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20181325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26832-08-6 | |
| Record name | 1H-Imidazole-5-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26832-08-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imidazole-4-carboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026832086 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Imidazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20181325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-imidazole-4-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Imidazole-4-carboxamide?
A1: Imidazole-4-carboxamide has the molecular formula C4H5N3O and a molecular weight of 111.10 g/mol.
Q2: What spectroscopic data is available for characterizing Imidazole-4-carboxamide?
A2: The provided research articles mention characterization using IR, 1H NMR, 13C NMR, and mass spectrometry. [, , ]
Q3: How does Imidazole-4-carboxamide interact with Protein Kinase C-iota (PKC-ι)?
A3: Imidazole-4-carboxamide derivatives, specifically 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide (ICA-1s), exhibit specific inhibitory activity against PKC-ι by targeting a unique sequence (amino acid residues 469–475) within its catalytic domain. [, , ]
Q4: What are the downstream effects of PKC-ι inhibition by Imidazole-4-carboxamide derivatives?
A4: Inhibition of PKC-ι by Imidazole-4-carboxamide derivatives leads to several downstream effects, including:
- Reduced cell growth and proliferation: Observed in various cancer cell lines, including prostate, breast, and glioma. [, , , ]
- Induction of apoptosis: Triggered in several cancer cell types, contributing to the anti-cancer effects. [, , , ]
- Inhibition of tumor growth: Demonstrated in in vivo studies using xenograft models of prostate cancer, breast cancer, and glioma. [, , ]
- Downregulation of NF-κB signaling: This effect contributes to reduced cell survival and proliferation in prostate cancer cells. []
- Modulation of various signaling pathways: These include SHH, FAK/paxillin, PI3K/Akt, and TGF-β pathways, impacting cell proliferation, survival, and invasiveness. [, , , ]
Q5: How does the structure of Imidazole-4-carboxamide derivatives affect their activity against PKC-ι?
A5: Research suggests that structural modifications to the Imidazole-4-carboxamide scaffold can significantly impact its activity, potency, and selectivity towards PKC-ι. For example, the introduction of specific substituents at the 1-position and modifications to the 5-amino group have been shown to influence the inhibitory activity. [, , ] Further research is needed to fully elucidate the structure-activity relationship (SAR) and optimize the design of more potent and selective PKC-ι inhibitors based on this scaffold.
Q6: Are there any formulation strategies to improve the stability, solubility, or bioavailability of Imidazole-4-carboxamide and its derivatives?
A7: Research highlights the incorporation of silicon dioxide in tablet formulations of 5-hydroxy-1H-imidazole-4-carboxamide to improve its stability and releasability. [] Additionally, packaging the solid preparation with desiccants, reducing agents, or moisture absorbers has been investigated to minimize discoloration and enhance storage stability. [, ] Further research is warranted to explore additional formulation approaches that optimize the delivery and efficacy of Imidazole-4-carboxamide derivatives.
Q7: Which analytical methods are used to characterize and quantify Imidazole-4-carboxamide and its derivatives?
A7: The research articles mention a variety of analytical methods used for characterizing and quantifying Imidazole-4-carboxamide and its derivatives. These methods include:
- Spectroscopic techniques: IR, 1H NMR, 13C NMR, and mass spectrometry are utilized for structural characterization. [, , ]
- Chromatographic techniques: While not explicitly mentioned for this specific compound, high-performance liquid chromatography (HPLC) is commonly employed for separating and quantifying drug molecules and could be applicable here. []
Q8: What are the potential therapeutic applications of Imidazole-4-carboxamide derivatives?
A8: Research suggests that Imidazole-4-carboxamide derivatives, particularly those exhibiting PKC-ι inhibitory activity, hold promise as potential therapeutics for various types of cancer, including:
- Prostate cancer: In vitro and in vivo studies have shown promising results in inhibiting the growth and proliferation of prostate cancer cells. [, ]
- Breast cancer: Imidazole-4-carboxamide derivatives have demonstrated efficacy in reducing tumor growth in breast cancer models. []
- Glioma: Preclinical studies suggest potential therapeutic benefits of PKC-ι inhibitors in treating glioma. [, , ]
- Melanoma: Compounds like 4-S-CAC, while not directly derived from Imidazole-4-carboxamide but structurally similar, have shown antimelanoma effects in preclinical models. []
Q9: What are the known resistance mechanisms associated with Imidazole-4-carboxamide derivatives?
A11: Although limited information is available on resistance mechanisms specific to Imidazole-4-carboxamide derivatives, one study observed resistance inflection in liver cancer cells at higher concentrations of ICA-1S, potentially due to the activation of drug efflux pumps. [] This highlights the need to further investigate potential resistance mechanisms and develop strategies to overcome them.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


